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molecular formula C7H3Cl2NS B1314219 2,5-Dichlorobenzothiazole CAS No. 2941-48-2

2,5-Dichlorobenzothiazole

Cat. No. B1314219
M. Wt: 204.08 g/mol
InChI Key: LHUHAARPMJISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314065

Procedure details

2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole (10.0 g) was added to sulfuryl chloride (50 ml) and the mixture was stirred at room temperature for a period of 1 hr. Excess sulfuryl chloride in the mixture was destroyed by the addition of water and the aqueous mixture was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and passed through a short column of silica gel. The solvent was removed by distillation under reduced pressure to give 2,5-dichlorobenzothiazole (10.0 g) as pale yellow crystals, mp 70° C.
Name
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC2SC(S)=NC=2C=1.[Cl:12][C:13]1[S:14][C:15]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=2[N:17]=1>S(Cl)(Cl)(=O)=O>[Cl:12][C:13]1[S:14][C:15]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:16]=2[N:17]=1 |f:0.1|

Inputs

Step One
Name
2,5-Dichlorobenzothiazole 5-Chloro-2-mercaptobenzothiazole
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)S)C1.ClC=1SC2=C(N1)C=C(C=C2)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a period of 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess sulfuryl chloride in the mixture was destroyed by the addition of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 198.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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